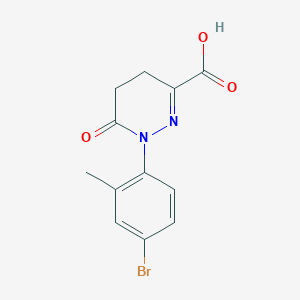
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid, also known as AG1478, is a synthetic small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research for its ability to inhibit EGFR signaling and has potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting EGFR signaling, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been shown to inhibit the growth and invasion of cancer cells by suppressing EGFR signaling. Additionally, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been shown to induce autophagy, a cellular process that promotes the degradation of damaged or dysfunctional proteins and organelles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer development and progression. However, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
Future research on 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid could focus on developing more soluble formulations of the compound to improve its efficacy in experimental settings. Additionally, further studies could investigate the potential therapeutic applications of 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid in cancer treatment, including its use in combination with other targeted therapies.
Métodos De Síntesis
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is synthesized through a multi-step process starting with the reaction between 4-bromo-2-cyanobenzenamine and 2-hydroxy-2-methylpropanoic acid to form 3-(4-bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid methyl ester. This intermediate is then hydrolyzed to form 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been extensively used in scientific research to study the role of EGFR signaling in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies in cancer treatment.
Propiedades
IUPAC Name |
3-(4-bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-11(17,10(15)16)6-14-9-3-2-8(12)4-7(9)5-13/h2-4,14,17H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKVLHRJNVORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)Br)C#N)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)
![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine](/img/structure/B6644259.png)
![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)
![3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B6644296.png)
![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)
